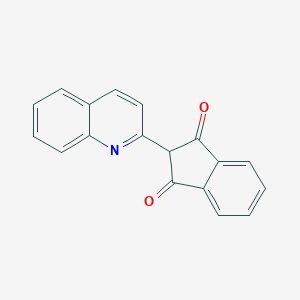









|
REACTION_CXSMILES
|
C(O)(=O)C1C=CC=CC=1.Cl[C:11]1[C:12](Cl)=[C:13](Cl)[C:14](Cl)=[C:15]2[C:20](=[O:21])[O:19][C:17](=O)[C:16]=12.N[C:26]1[CH:27]=[CH:28][CH:29]=[C:30]2[C:35]=1[N:34]=[C:33]([CH3:36])[CH:32]=[CH:31]2.[OH-].[Na+]>O>[CH:28]1[CH:29]=[C:30]2[CH:31]=[CH:32][C:33]([CH:36]3[C:17](=[O:19])[C:16]4[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=4)[C:20]3=[O:21])=[N:34][C:35]2=[CH:26][CH:27]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
270 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
|
Name
|
|
|
Quantity
|
82 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(C(=C2C1C(=O)OC2=O)Cl)Cl)Cl
|
|
Name
|
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=CC=C2C=CC(=NC12)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at that temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heated to 160° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirred for a further 2 hours
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled to 130° C.
|
|
Type
|
ADDITION
|
|
Details
|
there was added
|
|
Type
|
FILTRATION
|
|
Details
|
The pigment suspension was filtered in vacuo
|
|
Type
|
WASH
|
|
Details
|
washed
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 82 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 249.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |